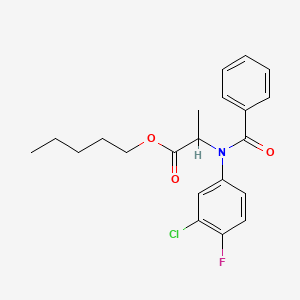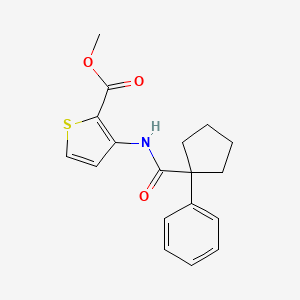![molecular formula C20H21N3O2 B2682555 N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide CAS No. 946234-25-9](/img/structure/B2682555.png)
N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide” is a compound that belongs to the class of pyridopyrimidinones . Pyridopyrimidinones are highly bioactive and multipurpose heterocyclic motifs, having applications in drugs, natural products, agrochemicals, material science, and organic synthesis .
Synthesis Analysis
The synthesis of pyridopyrimidinones has been studied extensively. For instance, a new series of 4-oxo-4H-pyrido[1,2-a]pyrimidine derivatives containing 1,3,4-oxadiazole and 1,3,4-thiadiazole rings were synthesized and evaluated for their in vitro anti-HIV-1 activity . Another study reported the synthesis of 4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbonitrile derivatives via a cascade reaction of aldehydes, malanonitrile, and 2-aminopyridine in aqueous medium at 65°C under ultrasonication .
Chemical Reactions Analysis
The chemical reactions involving pyridopyrimidinones have been explored in several studies. For example, the reaction mechanism of the cyclocondensation of ethyl acetate2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl) polyazaheterocycle and ethylenediamine was decoded using bond evolution theory .
Scientific Research Applications
Synthetic Applications and Biological Activity
Heterocyclic Compound Synthesis : The synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation demonstrates the utility of similar compounds in creating new molecules with potential insecticidal and antibacterial properties (Deohate & Palaspagar, 2020). This approach underscores the relevance of such compounds in developing new chemical entities with specific biological activities.
Spectroscopic and Structural Investigations : Research involving the structural analysis and spectroscopic investigation of sulfamethazine Schiff-base, which shares a similar pyrimidinyl structure, emphasizes the importance of these compounds in understanding molecular interactions and stability through NBO analysis and molecular electrostatic potential (MEP) studies (Mansour & Ghani, 2013). These insights are crucial for designing molecules with enhanced biological activity and stability.
Antibacterial Activity : The synthesis and evaluation of new 2-substituted pyrido[2,3-d]pyrimidin-4(1H)-ones for antibacterial activity against various bacterial strains highlight the potential therapeutic applications of similar compounds (Narayana, Rao & Rao, 2009). This research indicates the broader applicability of pyrimidinyl derivatives in developing new antimicrobial agents.
Anticancer Activity : Research into the synthesis of pyrazolo[3,4-d]pyrimidin-4-one derivatives and their evaluation for antitumor activity against human breast adenocarcinoma cell lines shows the potential of structurally related compounds in oncology (Abdellatif et al., 2014). Such studies are essential for the discovery of new anticancer drugs.
Supramolecular Chemistry : The study on the strong dimerization of ureidopyrimidones via quadruple hydrogen bonding demonstrates the significance of pyrimidinyl compounds in developing supramolecular assemblies with high dimerization constants, which are valuable for nanotechnology and materials science applications (Beijer et al., 1998).
Future Directions
The future directions for the study of “N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide” and related compounds could involve further exploration of their bioactivity and potential applications in various fields, such as drug development, natural products, agrochemicals, material science, and organic synthesis .
Mechanism of Action
Target of Action
The primary target of the compound N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-phenylbutanamide is the HIV-1 integrase (IN) . This enzyme plays a central role in the insertion of viral DNA into the genome of host cells .
Mode of Action
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-phenylbutanamide interacts with its target, the HIV-1 integrase, by binding into the active site of the enzyme . The keto oxygen atom at position C-4 and the nitrogen atom of the thiadiazole or oxadiazole ring moiety of the compound chelate the Mg2+ ion . This interaction inhibits the enzyme’s activity, thereby preventing the integration of the viral DNA into the host genome .
Biochemical Pathways
The action of N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-phenylbutanamide affects the life cycle of the HIV-1 virus, which includes viral entry, reverse transcription, integration, gene expression, virion assembly, budding, and maturation . By inhibiting the integrase enzyme, the compound disrupts the integration step, preventing the virus from replicating within the host cells .
Pharmacokinetics
It is noted that the compound showed no significant cytotoxicity at a concentration of 100 μm , suggesting that it may have favorable bioavailability and safety profiles.
Result of Action
The result of the action of N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-phenylbutanamide is the inhibition of HIV-1 replication within host cells . This is achieved by preventing the integration of viral DNA into the host genome, a crucial step in the viral life cycle .
properties
IUPAC Name |
N-(2,8-dimethyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)-4-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-14-11-12-23-17(13-14)21-15(2)19(20(23)25)22-18(24)10-6-9-16-7-4-3-5-8-16/h3-5,7-8,11-13H,6,9-10H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKETYHJIKIGLOW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C(=O)N2C=C1)NC(=O)CCCC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}-4-phenylbutanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-bromophenyl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]propanamide](/img/structure/B2682472.png)
![N-benzyl-N-(6-ethoxybenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2682477.png)

![3-methyl-N-[[5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2682482.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-ethoxybenzamide](/img/structure/B2682486.png)
![N-[3-(3-Cyclopropyl-1H-1,2,4-triazol-5-yl)propyl]but-2-ynamide](/img/structure/B2682487.png)
![Ethyl 2-[2-(3,4-dimethylbenzoyl)imino-6-sulfamoyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2682488.png)




![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-1,3-benzothiazole-6-carboxamide](/img/structure/B2682493.png)
